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Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of

hypertension and congestive heart failure.[1][2] It is administered as a prodrug, cilazapril,
which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically

active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the

enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2]

[5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone

secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the

pharmacokinetics and bioavailability of cilazapril and its active metabolite is crucial for

optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a

comprehensive overview of these aspects in humans, tailored for researchers, scientists, and

drug development professionals.

Pharmacokinetics
The pharmacokinetic profile of cilazapril is characterized by its rapid absorption and

conversion to cilazaprilat, which exhibits a biphasic elimination pattern due to its high-affinity

binding to ACE.

Absorption
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Following oral administration, cilazapril is well and rapidly absorbed, with peak plasma

concentrations of the parent drug occurring in less than one hour.[5] The absorption is

estimated to be between 70% and 89%.[1][3][5] Cilazapril is quickly converted to its active

form, cilazaprilat, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of cilazaprilat

are typically reached within two hours after an oral dose of cilazapril.[5][6]

Distribution
The distribution of cilazapril-related compounds is largely confined to excretory organs.[1][3][5]

The biphasic decline in cilazaprilat plasma concentrations is consistent with its saturable

binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free

drug, while the prolonged terminal phase is controlled by the slow dissociation of cilazaprilat

from ACE.[5][7]

Metabolism
Cilazapril is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to

form its active diacid metabolite, cilazaprilat.[2][4] This conversion is essential for its

therapeutic activity, as cilazaprilat is the potent inhibitor of the angiotensin-converting enzyme.

[5]

Excretion
The active metabolite, cilazaprilat, is eliminated almost exclusively unchanged by the kidneys.

[6][7] After intravenous administration of 2.5 mg of cilazaprilat, the total urinary recovery is

approximately 91%.[6][7] The total clearance of cilazaprilat is 12.3 L/h, with renal clearance

accounting for 10.8 L/h.[5][6] The elimination of cilazaprilat is biphasic.[3][5][7] The initial half-

life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50

hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

Bioavailability
The bioavailability of the active moiety, cilazaprilat, is a key determinant of the clinical efficacy

of oral cilazapril.

Absolute Bioavailability
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The absolute bioavailability of cilazaprilat following the oral administration of cilazapril is
approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7]

Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute

bioavailability of cilazaprilat is only 19% when cilazaprilat itself is administered orally,

highlighting the importance of the prodrug formulation for effective delivery.[7]

Effect of Food
The presence of food has a minor, though statistically significant, impact on the absorption of

cilazapril. Ingestion of food just before taking the drug reduces the average peak plasma

concentration (Cmax) of cilazaprilat by approximately 29-30%, delays the time to peak

concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the

area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic

alterations have little influence on the degree and duration of plasma ACE inhibition and are not

expected to be clinically significant.[6][10][11]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of cilazapril and

cilazaprilat in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of Cilazapril and Cilazaprilat in Healthy

Adult Volunteers
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Analyte
Administr
ation
Route

Dose
Cmax
(ng/mL)

Tmax (h)
Eliminati
on Half-
life (t½)

Citation(s
)

Cilazapril Oral 2.5 mg 82 0.83 1.3 h [7]

Cilazaprilat
Oral (from

Cilazapril)
2.5 mg 36 1.7

Biphasic:

1.8 h and

45 h

[7]

Cilazaprilat
Intravenou

s
2.5 mg

194 (at 10

min)
-

Polyphasic:

0.90 h (1-

4h) and 46

h (24-

168h)

[7]

| Cilazaprilat | Oral | 2.5 mg | Lower than from Cilazapril | 2.2 | - |[7] |

Table 2: Bioavailability of Cilazaprilat in Healthy Adults

Parameter
Administration
Route

Value Citation(s)

Absolute

Bioavailability

Oral (from
Cilazapril)

57% (Range: 45-
75%)

[7]

| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral Cilazapril)

Parameter Effect of Food Citation(s)

Cmax ↓ by ~30% [6][10][11]

Tmax Delayed by ~1 hour [6][10][11]

AUC (Bioavailability) ↓ by ~14% [6][10][11]
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| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |

Table 4: Comparison of Cilazaprilat Pharmacokinetics in Elderly and Young Volunteers (Single

1 mg Oral Cilazapril Dose)

Parameter
Elderly (65-83
years)

Young (18-31
years)

Citation(s)

Cmax (ng/mL) 11.5 8.3 [12]

Total Clearance (L/h) 12.8 16.0 [12]

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of Cilazaprilat in Hypertensive Patients with Varying Renal

Function

Creatinine Clearance
(CLcr)

Apparent Cilazaprilat
Clearance (L/h, mean ±
s.d.)

Citation(s)

> 100 mL/min 16.0 ± 3.0 [13]

41-100 mL/min 11.1 ± 3.0 [13]

21-40 mL/min 8.7 ± 3.7 [13]

| 8-20 mL/min | 6.7 ± 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of Cilazaprilat in Patients with Congestive Heart Failure

(0.5 mg Oral Cilazapril)
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Parameter Value (mean) Citation(s)

Cmax (ng/mL) 6.8 [14][15]

Tmax (h) 2.3 [14][15]

Elimination Half-life (t½, up to

8h)
5.8 h [14][15]

Total Clearance (L/h) 8.5 [14][15]

| Maximum ACE Inhibition | 87% |[14][15] |

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing

rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of cilazapril and its

active metabolite, cilazaprilat.

Study Design:

A three-part, open-label, randomized crossover study.[7]

A washout period of at least one week was implemented between each treatment phase to

prevent carry-over effects.[7]

Study Population:

Healthy male volunteers, typically aged between 18 and 40 years.[7]

Subjects were required to be in good health, as confirmed by medical history, physical

examination, and clinical laboratory tests.

Subjects were typically required to fast overnight before drug administration.[7]

Treatments Administered:
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A single oral dose of cilazapril (e.g., 2.5 mg) administered as an aqueous solution.[7]

An equivalent oral dose of cilazaprilat.[7]

An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g.,

over 10 minutes).[7]

Sample Collection:

Blood Samples: Venous blood samples were collected into heparinized tubes at predose and

at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma

concentration-time profile of both cilazapril and cilazaprilat.[7] Plasma was separated by

centrifugation and stored frozen until analysis.

Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168

hours post-dose) to determine the urinary recovery of cilazaprilat.[7]

Analytical Methods:

Concentrations of cilazapril and cilazaprilat in plasma and urine were measured using

validated and sensitive radioenzymatic assays.[7][16]

Plasma ACE activity was also determined using a radioenzymatic method to assess the

pharmacodynamic effect.[7][16]

Pharmacokinetic Analysis:

Standard non-compartmental methods were used to calculate pharmacokinetic parameters

such as Cmax, Tmax, AUC, elimination half-life (t½), total clearance (CL), and renal

clearance (CLr).

Absolute bioavailability (F) of cilazaprilat from oral cilazapril was calculated as: F =

(AUCoral, cilazapril / AUCiv, cilazaprilat) × (Doseiv / Doseoral). Urinary recovery data was

also used for confirmation.[7]

Mandatory Visualizations
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The following diagrams illustrate key pathways and workflows related to cilazapril's
mechanism and study.
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Caption: Mechanism of action of cilazaprilat within the Renin-Angiotensin-Aldosterone System

(RAAS).
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Caption: Experimental workflow for a typical crossover pharmacokinetic study of cilazapril.
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Caption: Logical pathway from cilazapril administration to therapeutic effect.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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